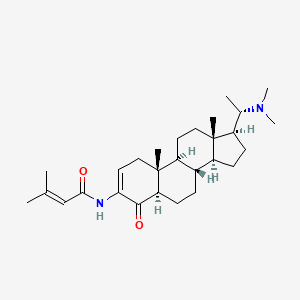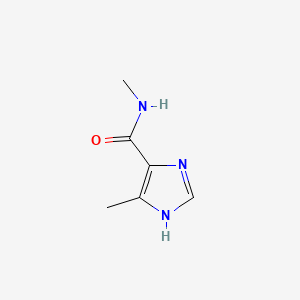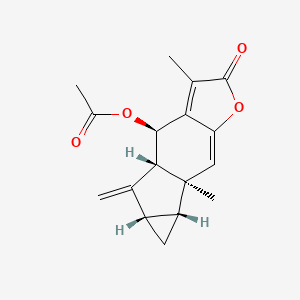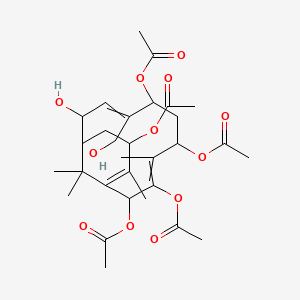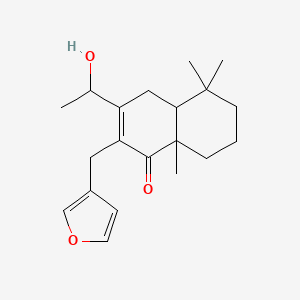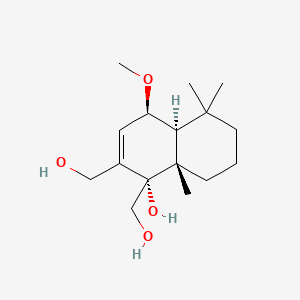
Ustusol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ustusol C is a sesquiterpenoid compound with the chemical formula C16H28O4. It is a tertiary alcohol and is known for its unique structure and bioactive properties. The compound is derived from the mangrove-associated fungus Aspergillus ustus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ustusol C is typically synthesized through the fermentation of the mangrove-derived fungus Aspergillus ustus. The fermentation broth is extracted using ethyl acetate, followed by chromatographic separation techniques such as silica gel chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the fermentation conditions of Aspergillus ustus to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The extraction and purification processes are then scaled up to accommodate larger volumes, ensuring the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ustusol C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Applications De Recherche Scientifique
Ustusol C has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound for studying sesquiterpenoid biosynthesis and for developing new synthetic methodologies.
Biology: The compound exhibits bioactive properties, making it a subject of interest in studies related to fungal metabolites and their ecological roles.
Mécanisme D'action
The mechanism of action of Ustusol C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ustusol B: Another sesquiterpenoid derived from Aspergillus ustus, with similar bioactive properties.
Ustusol F: A related compound with a slightly different structure and biological activity.
Uniqueness
Ustusol C stands out due to its unique structural features, such as the presence of hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit tumor cell proliferation at relatively low concentrations highlights its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNAEGQIWXWGS-BFJAYTPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
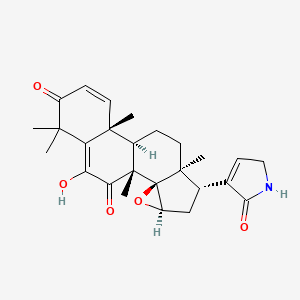
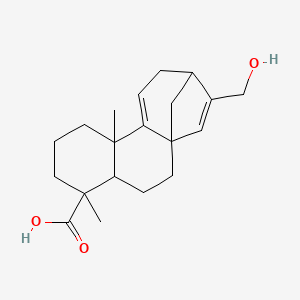
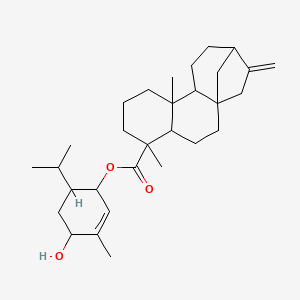
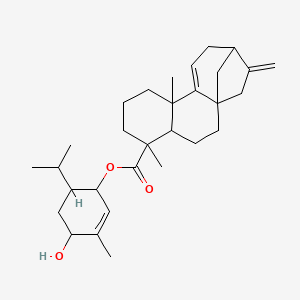
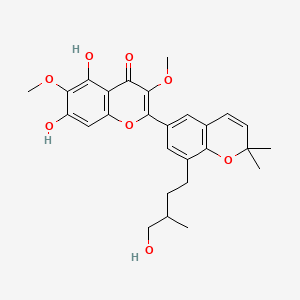
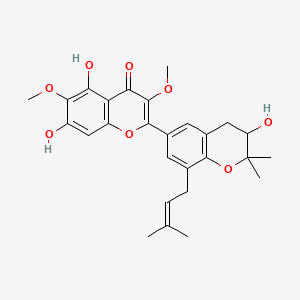
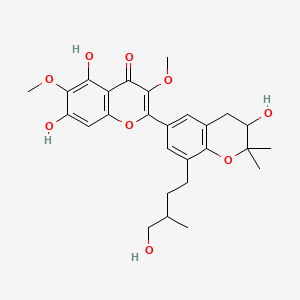
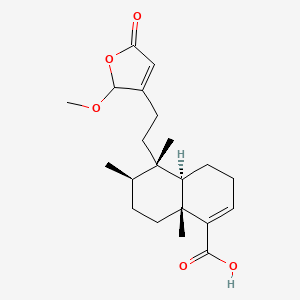
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
